molecular formula C12H8ClN3S B8722867 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-41-5

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile

Cat. No.: B8722867
CAS No.: 56605-41-5
M. Wt: 261.73 g/mol
InChI Key: JYJSGRWKHKOWMY-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C₁₂H₈ClN₃S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-phenyl-2-pyrimidinethiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and phenyl group, along with the thio linkage, makes it a valuable compound for various research applications .

Properties

CAS No.

56605-41-5

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

2-(4-chloro-6-phenylpyrimidin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H8ClN3S/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)17-7-6-14/h1-5,8H,7H2

InChI Key

JYJSGRWKHKOWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 14.9 g. (0.1 mole) of N,N-diethylaniline in 400 ml. of phosphorus oxychloride was added 26.1 g. (0.1 mole) of 2-(4-hydroxy-6-phenyl-2-pyrimidinylthio)acetamide. After being heated under reflux for one hour the phosphorus oxychloride was removed in a rotary evaporator. The residue was poured into 1000 ml. of ice-water and the precipitate was collected by filtration. The filter cake was triturated with 250 ml. of acetone with the insoluble material being removed by filtration. Dilution of filtrate with 250 ml. of water afforded a solid which was collected and recrystallized from ethyl acetate-petroleum ether to give 7 g. of material. A second recrystallization from ethyl acetate-heptane yielded the analytical sample, mp. 136°-141°.
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